molecular formula C8H11ClN2O B045626 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 113100-62-2

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B045626
M. Wt: 186.64 g/mol
InChI Key: IOHWFEIKEHDXAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride and related pyrazoles involves coupling protected alkynols with acid chlorides, forming alkynyl ketones, which are reacted with hydrazine to form the pyrazole nucleus. Alcohol deprotection and conversion to chloride yield substituted pyrazoles. These steps can be achieved with excellent overall yield on a significant scale, demonstrating the efficiency and scalability of the synthesis process (Grotjahn et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride, is characterized by NMR spectroscopy and X-ray crystallography. These techniques provide insights into the molecular conformation, spatial arrangement, and electronic environment, which are critical for understanding the reactivity and interaction of the molecule with other chemical entities (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride participates in various chemical reactions, including nucleophilic substitution reactions, which are pivotal for synthesizing polyfunctional pyrazoles. These reactions are facilitated by the molecule's functional groups, which act as reactive sites for the introduction of different substituents, thereby altering the molecule's chemical properties and reactivity (Grotjahn et al., 2002).

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazole derivatives serve as vital building blocks in the synthesis of diverse heterocyclic compounds. The unique reactivity of pyrazole-based compounds facilitates the generation of a wide range of heterocyclic frameworks, including imidazoles, thiazoles, and pyrimidines, under mild reaction conditions. These compounds find applications in the synthesis of dyes and other valuable chemical entities (Gomaa & Ali, 2020).

Drug Metabolism Studies

Pyrazole derivatives are instrumental in studying drug metabolism, particularly in assessing the selectivity and potency of cytochrome P450 enzyme inhibitors. Such studies are critical for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals, paving the way for safer and more effective drug development (Khojasteh et al., 2011).

Anticancer Agent Development

Research into pyrazoline derivatives highlights their significant potential in developing new anticancer agents. These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for anticancer drug discovery. The synthesis strategies and biological evaluations of pyrazoline derivatives provide a foundation for identifying novel therapeutic agents with enhanced efficacy against various cancer types (Ray et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and reacts violently with water . Contact with water liberates toxic gas .

properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)11-4-7(8(9)12)6(3)10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHWFEIKEHDXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559013
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride

CAS RN

113100-62-2
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113100-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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